molecular formula C14H12ClNO3S B2452795 2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate CAS No. 1794854-45-7

2-((3-Chlorobenzyl)amino)-2-oxoethyl thiophene-3-carboxylate

Cat. No. B2452795
CAS RN: 1794854-45-7
M. Wt: 309.76
InChI Key: LTLFDTXKVFWPDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the formula C4H4S .


Chemical Reactions Analysis

Thionation of amides, 1,4-diketones, N-(2-oxoalkyl)amides, and N,N’-acylhydrazines with the use of a fluorous Lawesson’s reagent leads to thioamides, thiophenes, 1,3-thiazoles, and 1,3,4-thiadiazoles in high yields .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related thiophene derivatives have been explored for their potential in various applications. For instance, Sedlák et al. (2008) have described reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare carboxamides and their subsequent transformation to 4,5-dihydro-1H-imidazol-5-ones, showcasing the versatility of thiophene derivatives in synthetic chemistry (Sedlák et al., 2008). Similarly, reactions with methyl 3-hydroxythiophene-2-carboxylate have opened new routes to alkyl ethers of thiotetronic and α-halogenothiotetronic acids, highlighting the potential for novel compound synthesis (Corral & Lissavetzky, 1984).

Novel Tandem Transformations

Research by Pokhodylo et al. (2010) on the transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis exemplifies the innovation in modifying thiophene derivatives for potential applications in medicinal chemistry and material science (Pokhodylo et al., 2010).

Structural Studies

The crystallographic analysis of substituted benzo[b]thiophenes, such as the study by Abbasi et al. (2011), provides insights into the molecular structure and interactions, fundamental for designing molecules with specific properties (Abbasi et al., 2011).

Potential Pharmacological Activities

While this request excludes drug use and side effects, it is worth noting that research into thiophene derivatives often explores their pharmacological potential. Studies such as those by Kumara et al. (2009) have synthesized various thiophene-based compounds, including carbamates and ureas, to assess their antimicrobial and analgesic activities, indicating the broad interest in thiophene derivatives within pharmaceutical research (Kumara et al., 2009).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They aim to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c15-12-3-1-2-10(6-12)7-16-13(17)8-19-14(18)11-4-5-20-9-11/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLFDTXKVFWPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.